molecular formula C6H9N3O2S B2410561 3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propanoic acid CAS No. 178237-26-8

3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propanoic acid

Cat. No. B2410561
CAS RN: 178237-26-8
M. Wt: 187.22
InChI Key: DPNPKFZORNGUQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propanoic acid” is a type of triazole derivative . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Molecular Structure Analysis

Triazole compounds, including “this compound”, contain two carbon and three nitrogen atoms in their five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors .

Scientific Research Applications

Synthesis and Structural Characterization

3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propanoic acid and its derivatives are involved in various synthesis and structural characterization processes. For example, Yan Shuang-hu (2014) detailed the synthesis of a similar compound, (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, using 1H-1,2,4-triazol. This process involved steps like condensation, chlorination, and esterification, followed by structure confirmation using diffractions of IR, 1H NMR, and X-ray (Yan Shuang-hu, 2014).

Chemical Reactions and Derivatives

In the field of chemical reactions, S. Vardanyan et al. (2021) synthesized N-Substituted Derivatives of this compound, which involved the addition of 5-(1,4-benzodioxan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol to various compounds. This process led to the creation of derivatives like nitrile, amide, and ethyl ester, highlighting the compound’s versatility in chemical synthesis (S. Vardanyan et al., 2021).

Molecular Structure Analysis

Chayanna Harish Chinthal et al. (2020) focused on the molecular structure of newly synthesized derivatives of this compound, crystallized as ethanol monosolvates. The study revealed the formation of centrosymmetric four-molecule aggregates linked by hydrogen bonds, showcasing the compound's utility in detailed structural analysis (Chayanna Harish Chinthal et al., 2020).

Catalytic Applications

In another application, S. Tayebi et al. (2011) employed a related compound as a recyclable catalyst for the synthesis of 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols). This study exemplifies the potential use of such compounds in catalyzing significant chemical reactions, thereby enhancing efficiency and sustainability (S. Tayebi et al., 2011).

Future Directions

The future directions for research on “3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propanoic acid” could include further exploration of its synthesis methods, chemical reactions, mechanism of action, and potential biological activities .

properties

IUPAC Name

3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c1-9-4(2-3-5(10)11)7-8-6(9)12/h2-3H2,1H3,(H,8,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNPKFZORNGUQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

178237-26-8
Record name 3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.